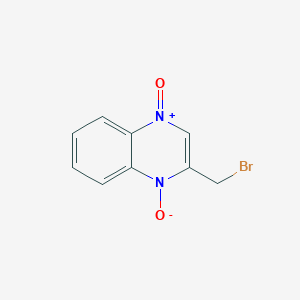

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .Molecular Structure Analysis

Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis

Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.Wissenschaftliche Forschungsanwendungen

DNA Cleavage Properties

Quinoxaline 1,4-dioxide has demonstrated hypoxia-selective DNA-cleaving properties. This characteristic might explain the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).

Antibacterial Activity

Quinoxaline 1,4-dioxide derivatives, including 2-(bromomethyl)-, exhibit significant antibacterial activities. For instance, 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide has shown exceptional activity against various bacterial strains (Dirlam et al., 1979).

Tumor Cell Inhibition

Quinoxaline-1,4-dioxide derivatives have been found to inhibit the viability, migration, and proliferation of certain malignant cell lines, including melanoma and brain tumor cells, showcasing their potential in cancer research (Silva et al., 2019).

Application in Tuberculosis Treatment

Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have displayed in vivo efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Vicente et al., 2008).

Synthetic and Chemical Properties

The synthesis of quinoxaline derivatives, including 2-(bromomethyl)-, provides essential intermediates for further chemical reactions and potential drug development. These derivatives play a crucial role in the synthesis of other complex chemical structures (Huang Li-sha, 2002).

Zukünftige Richtungen

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRAKFGTLLHWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482572 |

Source

|

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

CAS RN |

18080-66-5 |

Source

|

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)